EMD 53998 is a racemic mixture of two enantiomers: (+)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57033, and (-)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, also known as EMD 57439. [ [], [], [] ] This compound belongs to the class of thiadiazinones and has been studied for its potential cardiovascular effects. [ [], [], [], [] ]
Mechanism of Action
EMD 53998 (Racemate): Demonstrates both Ca2+-sensitizing and phosphodiesterase (PDE) III inhibitory activities. [ [], [] ] This dual action stems from the individual properties of its enantiomers.
(+)-EMD 57033: Functions as a potent Ca2+ sensitizer. [ [], [], [], [] ] It binds to a yet unidentified "receptor" at the actin-myosin interface, potentially located on actin or the myosin cross-bridge. [ [] ] This binding action reverses the inhibitory effect of troponin-tropomyosin on actin-myosin interactions and facilitates the transition of myosin cross-bridges from weak to strong force-generating states. [ [] ]
(-)-EMD 57439: Acts primarily as a PDE III inhibitor without displaying any inherent Ca2+-sensitizing properties. [ [], [], [], [] ]
Physical and Chemical Properties Analysis
7.2. Enantiomeric Separation: * Simulated Moving Bed Chromatography: EMD 53986, a precursor to EMD 57033, has been successfully separated into its enantiomers using Simulated Moving Bed (SMB) chromatography, employing both cellulose-based and polymeric silica-based chiral stationary phases. [ [] ]
Compound Description: (+)-(5-Methyl-6-phenyl)-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione (CGP 48506) is a novel Ca2+ sensitizing agent that functions without relying on other positive inotropic mechanisms, such as phosphodiesterase (PDE) III inhibition []. Studies have shown that CGP 48506 induces a leftward shift in the Ca2+ activation curve of force in skinned muscle fibers, indicating its Ca2+ sensitizing properties []. Notably, unlike some other Ca2+ sensitizers, CGP 48506 does not appear to influence the amplitude of the Ca2+ transient in rat cardiomyocytes []. This compound exhibits positive inotropic effects in end-stage failing human hearts, even in cases where traditional inotropic agents like β1-adrenergic agonists or PDE inhibitors have proven ineffective [].
Compound Description: EMD 53998 is a racemic compound that serves as a prototype for Ca2+ sensitizers, potentially acting on central and/or downstream components of cardiac excitation-contraction coupling []. This compound exhibits potent, direct, and stereoselective actions on the myofilament response to Ca2+ in intact myocardium []. Notably, EMD 53998 has been observed to increase the extent of shortening during twitch contractions in canine ventricular myocytes without affecting the peak amplitude of the Ca2+ transient [, ]. Research suggests that EMD 53998's effects may involve interactions at the actin-myosin interface within cardiac muscle cells, potentially influencing the transition of cross-bridges between weak and strong force-generating states [].
Relevance: EMD 53998 is closely related to 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one as it represents the racemic mixture of this compound's two enantiomers, (+)-EMD 57033 and (-)-EMD 57439 [, ].
Compound Description: (+)-EMD 57033 is the positive enantiomer of EMD 53998 and exhibits potent Ca2+ sensitizing activity [, ]. This compound significantly enhances the extent of shortening during twitch contractions in cardiac myocytes without impacting the peak amplitude of the Ca2+ transient, indicating a direct effect on myofilament Ca2+ sensitivity [, , ]. In vitro studies demonstrate that EMD 57033 shifts the pCa-Mg-ATPase activity relationship to the left, suggesting an increase in myofilament Ca2+ sensitivity []. Further research has shown that EMD 57033 can stimulate actomyosin ATPase activity, even in myofilament preparations where troponin or troponin-tropomyosin has been extracted []. Interestingly, EMD 57033 does not appear to affect Ca2+ binding to myofilament troponin C or Mg-ATPase activity of pure ventricular myosin, suggesting a targeted action on specific myofilament components []. Studies have proposed that EMD 57033's mechanism of action involves binding to a "receptor" at the actin-myosin interface, potentially on either actin or the myosin cross-bridge, which may modulate troponin-tropomyosin interactions and promote the transition of cross-bridges to force-generating states [].
Relevance: (+)-EMD 57033 is the active enantiomer of 5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one, responsible for its Ca2+ sensitizing properties [, ].
Compound Description:(-)-EMD 57439 is the negative enantiomer of EMD 53998 and acts as a relatively potent phosphodiesterase (PDE) inhibitor without exhibiting any intrinsic Ca2+ sensitizing activity [, , ]. While EMD 57439 can increase the extent of shortening during twitch contractions in cardiac myocytes, it does so by causing a concentration-dependent increase in the peak amplitude of the Ca2+ transient, a characteristic distinct from its (+)-enantiomer [, ]. Unlike EMD 57033, this enantiomer does not shift the pCa-Mg-ATPase activity relationship in canine heart myofibrils and fails to stimulate actomyosin ATPase activity in myofilament preparations lacking troponin or troponin-tropomyosin []. This difference in activity profiles highlights the stereoselectivity of thiadiazinone compounds and their interactions with cardiac myofilaments [].
[+]-EMD 60263 and [-]-EMD 60264
Compound Description: [+]-EMD 60263 and [-]-EMD 60264, the (+)- and (-)-enantiomers of 5-(1-(α-ethylimino-3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline-6-yl)-6-methyl-3,6-dihydro-2H-1,3,4-thiadiazin-2-on, exhibit distinct stereoselective actions on cardiac function []. [+]-EMD 60263 primarily acts as a Ca2+ sensitizer, while [-]-EMD 60264 demonstrates a stronger inclination towards phosphodiesterase inhibition []. Despite their distinct mechanisms, both compounds can induce action potential prolongation in isolated guinea pig papillary muscle, potentially due to a non-selective depression of the delayed rectifier potassium current [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Eluxadoline is an amino acid amide obtained by the formal condensation of the carboxy group of 4-carbamoyl-2,6-dimethyl-L-phenylalanine with the secondary amino group of 2-methoxy-5-({[(1S)-1-(4-phenylimidazol-2-yl)ethyl]amino}methyl)benzoic acid. It has mixed opioid receptor activity and is used for treatment of irritable bowel syndrome with diarrhoea. It has a role as a mu-opioid receptor agonist, a delta-opioid receptor antagonist, a kappa-opioid receptor agonist and a gastrointestinal drug. It is a member of imidazoles, a methoxybenzoic acid, a member of benzamides, a L-phenylalanine derivative and an amino acid amide. Eluxadoline is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Other substances substance. Eluxadoline is a mixed mu-opioid receptor agonist, kappa-opioid receptor agonist, and a-delta opioid receptor antagonist indicated for use in diarrhea-predominant irritable bowel syndrome (IBS-D). The mu-, kappa-, and delta-opioid receptors mediate endogenous and exogenous opioid response in the central nervous system and peripherally in the gastrointestinal system. Agonism of peripheral mu-opioid receptors results in reduced colonic motility, while antagonism of central delta-opioid receptors results in improved analgesia, making eluxadoline usable for the symptoms of both pain and diarrhea characteristic of IBS-D. Marketed under the tradename Viberzi (FDA), eluxadoline is an antimotility agent that decreases bowel contractions, inhibits colonic transit, and reduces fluid/ion secretion resulting in improved symptoms of abdominal pain and reductions in the Bristol Stool Scale. Eluxadoline is a mu-Opioid Receptor Agonist. The mechanism of action of eluxadoline is as an Opioid mu-Receptor Agonist. Eluxadoline is a mixed opioid receptor agonist (mu) and antagonist (delta) that is used to treat diarrhea-predominant irritable bowel disease. Eluxadoline is associated with a low rate of serum aminotransferase elevations that appear to be due to isolated instances of sphincter of Oddi spasm and/or pancreatitis that occurs most frequently in persons without a gallbladder.
Elzasonan citrate is a selective 5-HT1B and 5-HT1D receptor antagonist for the treatment of depression. By preferentially blocking 5-HT1B and 5-HT1D autoreceptors, Elzasonan is thought to enhance serotonergic innervations originating from the raphe nucleus, thereby improving signaling to limbic regions like the hippocampus and prefrontal cortex and ultimately resulting in antidepressant effects.
EM20-25 is a disruptor of Bcl-2/BAX interactions. These disruptions occasionally have been seen to induce apoptosis in tumor cells. EM20-25 is a novel BCL-2 inhibitor, neutralizing the antiapoptotic activity of overexpressed BCL-2 toward staurosporine and sensitizing BCL-2-expressing cells from leukemic patients to the killing effects of staurosporine, chlorambucil, and fludarabine.
Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer. Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.